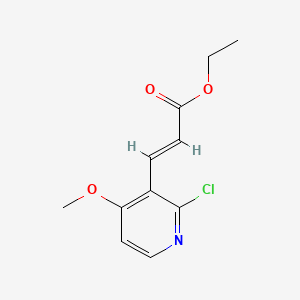![molecular formula C16H18N2O2 B8255762 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B8255762.png)
3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is an organic compound belonging to the class of carboxamides. This compound features a pyridine ring substituted with an ethyl group at the 3-position and a carboxamide group at the 2-position, which is further bonded to a 4-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-ethylpyridine and 4-methoxybenzylamine.
Step 1 - Formation of Carboxylic Acid Intermediate: 3-ethylpyridine is first oxidized to form 3-ethylpyridine-2-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Step 2 - Formation of Carboxamide: The carboxylic acid intermediate is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-methoxybenzylamine to form 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: 3-ethylpyridine-2-carboxylic acid.
Reduction: 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studies on its interaction with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives might find applications in the manufacture of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism by which 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
3-ethyl-N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
3-ethyl-N-[(4-nitrophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
Eigenschaften
IUPAC Name |
3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-13-5-4-10-17-15(13)16(19)18-11-12-6-8-14(20-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOCJNHKJUYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
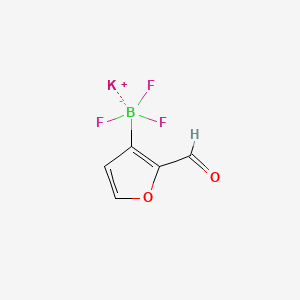
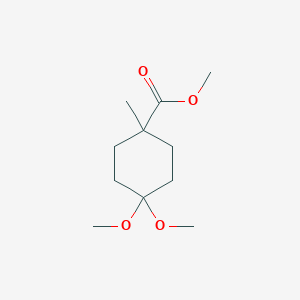
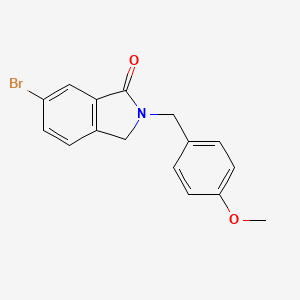
![Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8255702.png)
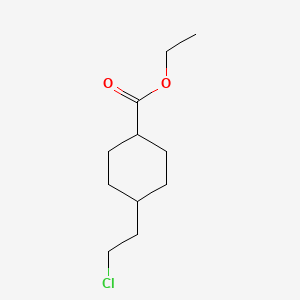
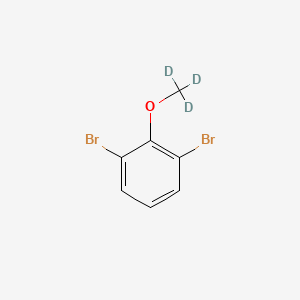
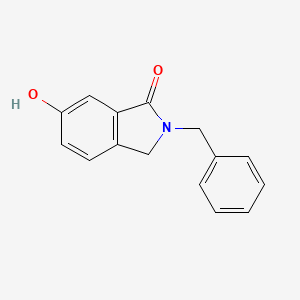
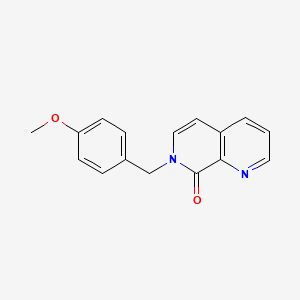
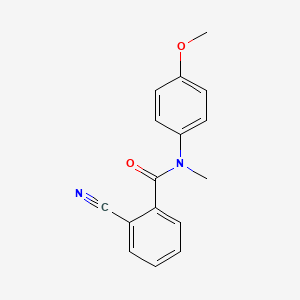
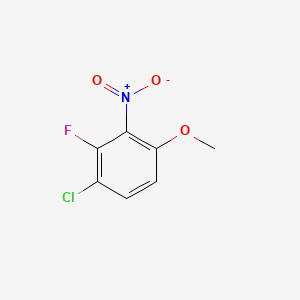
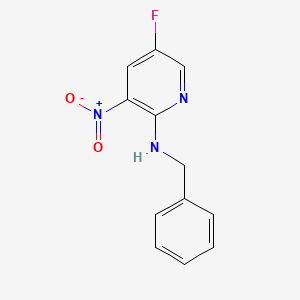
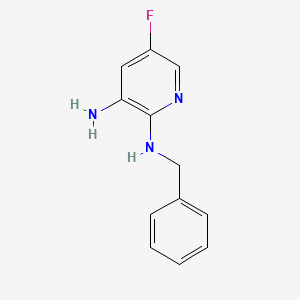
![3-Benzyl-6-fluoroimidazo[4,5-b]pyridine](/img/structure/B8255775.png)
